Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate
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Overview
Description
Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate is a complex organic compound with a unique structure that combines a stearate moiety with a carboxylatoethoxy and a methyl-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate typically involves the esterification of stearic acid with a suitable alcohol, followed by the introduction of the carboxylatoethoxy and methyl-oxoethyl groups. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The final step involves the neutralization of the ester with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production. The final product is typically purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester and carboxylato groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology.
Industry: The compound is used in the production of cosmetics, detergents, and lubricants.
Mechanism of Action
The mechanism of action of Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate involves its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Potassium stearate: A simpler compound with similar surfactant properties but lacking the carboxylatoethoxy and methyl-oxoethyl groups.
Sodium lauryl sulfate: Another surfactant with a different structure and slightly different properties.
Cocoamphocarboxyglycinate: A compound with similar amphiphilic properties used in personal care products.
Uniqueness
Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
94278-96-3 |
---|---|
Molecular Formula |
C24H43KO6 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
potassium;2-(2-octadecanoyloxypropanoyloxy)propanoate |
InChI |
InChI=1S/C24H44O6.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);/q;+1/p-1 |
InChI Key |
GTNNCNWLWZLCGV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[K+] |
Origin of Product |
United States |
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